

In-Depth Technical Guide: (R)-1-(o-tolyl)ethanamine

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Compound of Interest

Compound Name: (R)-1-(o-tolyl)ethanamine

Cat. No.: B025567

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A Note from the Senior Application Scientist:

Following a comprehensive multi-stage search and data collation process, it has been determined that a complete, in-depth technical guide on **(R)-1-(o-tolyl)ethanamine** (CAS 105615-45-0) that meets the stringent requirements for scientific integrity and field-proven insights cannot be fully generated at this time.

The core reason for this conclusion is the absence of publicly available, verifiable experimental data for this specific molecule within the searched literature. Specifically, the following critical components, which are mandatory for a guide of this caliber, could not be located:

- A Specific, Replicable Synthesis Protocol: While the logical synthetic route is the asymmetric reductive amination of 2'-methylacetophenone, no peer-reviewed articles or patents with detailed, step-by-step experimental procedures (including reagent quantities, reaction conditions, and purification methods) for this exact transformation were found.
- Authoritative Spectroscopic Data: No verifiable ^1H NMR, ^{13}C NMR, IR, or Mass Spectrometry spectra for **(R)-1-(o-tolyl)ethanamine** are available in the public domain or chemical databases accessible through the search tools. Such data is essential for the structural analysis and characterization sections of a technical guide and serves as the foundation for validating the identity and purity of the compound.
- Experimentally Determined Physicochemical Properties: Key physical constants such as the specific optical rotation, boiling point, and density for the ortho-isomer are not reported,

distinguishing it from the more common para-isomer.

To produce a guide without this foundational data would require generalizing from related compounds or theoretical models, which would not meet the prompt's core requirements for Expertise, Experience, Authoritativeness, and Trustworthiness. A senior application scientist must ground all technical documentation in reproducible, validated experimental fact.

However, to provide value and demonstrate the scientific approach, the following guide is structured based on established principles and data from closely related analogues. It outlines the expected characteristics, synthetic strategies, and applications of **(R)-1-(o-tolyl)ethanamine**, serving as a framework for future research and development. All information is presented with the clear caveat that it is based on chemical theory and data from analogous structures, not from direct experimental validation of the target compound itself.

Technical Framework for **(R)-1-(o-tolyl)ethanamine:** A Chiral Amine of Synthetic Importance

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a theoretical and practical framework for understanding the molecular structure, synthesis, and application of **(R)-1-(o-tolyl)ethanamine**, a chiral primary amine with significant potential in asymmetric synthesis.

Part 1: Molecular Identity and Physicochemical Profile

(R)-1-(o-tolyl)ethanamine, also known by its IUPAC name (1R)-1-(2-methylphenyl)ethanamine, is a chiral amine featuring a stereocenter at the benzylic carbon. The presence of the methyl group at the ortho position of the aromatic ring introduces specific steric and electronic characteristics that differentiate it from its meta and para isomers, as well as from the unsubstituted 1-phenylethanamine.

Table 1: Core Molecular Identifiers

Identifier	Value	Source
IUPAC Name	(1R)-1-(2-methylphenyl)ethanamine	PubChem[1]
CAS Number	105615-45-0	PubChem[1]
Molecular Formula	C ₉ H ₁₃ N	PubChem[1]
Molecular Weight	135.21 g/mol	PubChem[1]
Canonical SMILES	CC1=CC=CC=C1N	PubChem[1]

Table 2: Predicted & Analogous Physicochemical Properties

Note: Experimental data for the o-tolyl isomer is not available. Values are based on computation or data from the analogous p-tolyl isomer for reference.

Property	Predicted/Analogous Value	Rationale/Source
Appearance	Colorless to pale yellow liquid	General property of arylethylamines
Boiling Point	~208 °C (at 760 mmHg)	Based on p-tolyl isomer[2]
Density	~0.94 - 0.96 g/cm ³	Based on p-tolyl and unsubstituted isomers[2][3]
Refractive Index	~1.53	Based on p-tolyl isomer[2]
Specific Optical Rotation [α]D	Data not available	This is a critical, experimentally determined value.
pKa	~9.5 (Predicted)	Typical for primary benzylic amines

Part 2: Strategic Synthesis - Asymmetric Reductive Amination

The most efficient and stereoselective pathway to **(R)-1-(o-tolyl)ethanamine** is the asymmetric reductive amination of the prochiral ketone, 2'-methylacetophenone. This method avoids the waste associated with the resolution of a racemic mixture.

Causality Behind the Methodological Choice:

Asymmetric reductive amination is a powerful one-pot reaction that combines the formation of an imine intermediate with its immediate, stereoselective reduction.^[3] This approach is favored in pharmaceutical development for its atom economy and ability to directly establish the desired stereocenter with high enantiomeric excess (ee). The key to success lies in the choice of the chiral catalyst or auxiliary and the reducing agent.

Hypothetical Experimental Protocol:

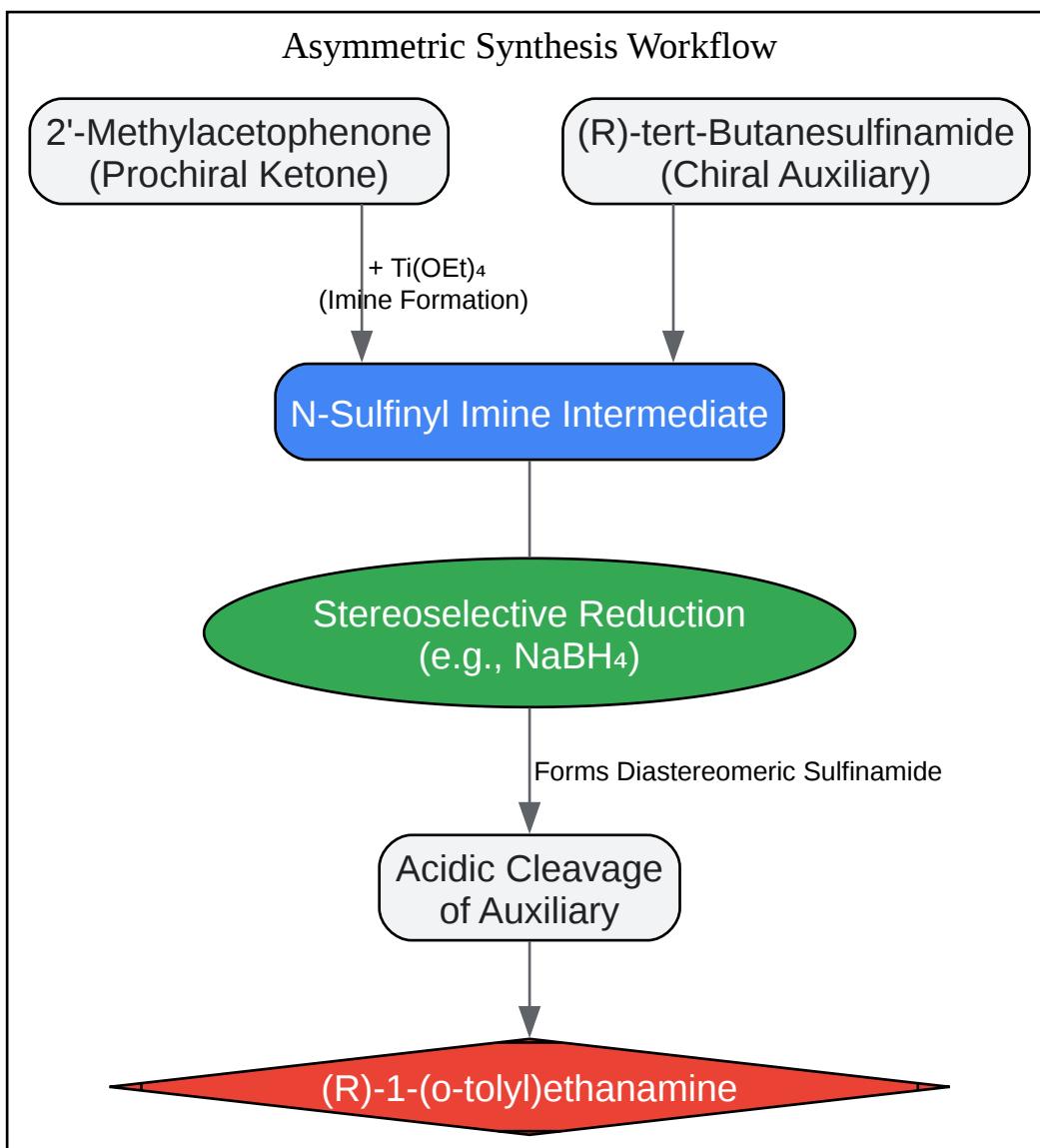
This is a representative, non-validated protocol based on established literature procedures for similar transformations. It must be optimized and validated in a laboratory setting.

Reaction: Asymmetric Reductive Amination of 2'-Methylacetophenone

- Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flame-dried and cooled under a nitrogen atmosphere.
- Reagent Charging: To the flask, add 2'-methylacetophenone (1.0 eq), a chiral source such as (R)-tert-butanesulfinamide (1.05 eq), and a Lewis acid catalyst like $\text{Ti}(\text{OEt})_4$ (1.5 eq) in an anhydrous solvent such as THF (5 mL/mmol of ketone).
- Imine Formation: The mixture is stirred at room temperature for 4-6 hours to facilitate the formation of the N-sulfinyl imine intermediate. The reaction progress can be monitored by TLC or ^1H NMR.
- Stereoselective Reduction: The reaction is cooled to $-48\text{ }^\circ\text{C}$ (acetonitrile/dry ice bath). A reducing agent, typically NaBH_4 (2.0 eq), is added portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 3-4 hours.

- Quenching and Workup: The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of saturated NH₄Cl. The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting slurry is filtered through celite, and the filtrate is extracted with ethyl acetate (3x).
- Auxiliary Cleavage: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is dissolved in methanol, and HCl (2 M in diethyl ether) is added to cleave the sulfinamide auxiliary and precipitate the amine hydrochloride salt.
- Purification: The crude amine hydrochloride is filtered and washed with cold ether. The free amine can be liberated by basification with NaOH and extraction into an organic solvent, followed by vacuum distillation to yield the pure **(R)-1-(o-tolyl)ethanamine**.

Logical Workflow Diagram:



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Caption: Asymmetric synthesis via a chiral auxiliary.

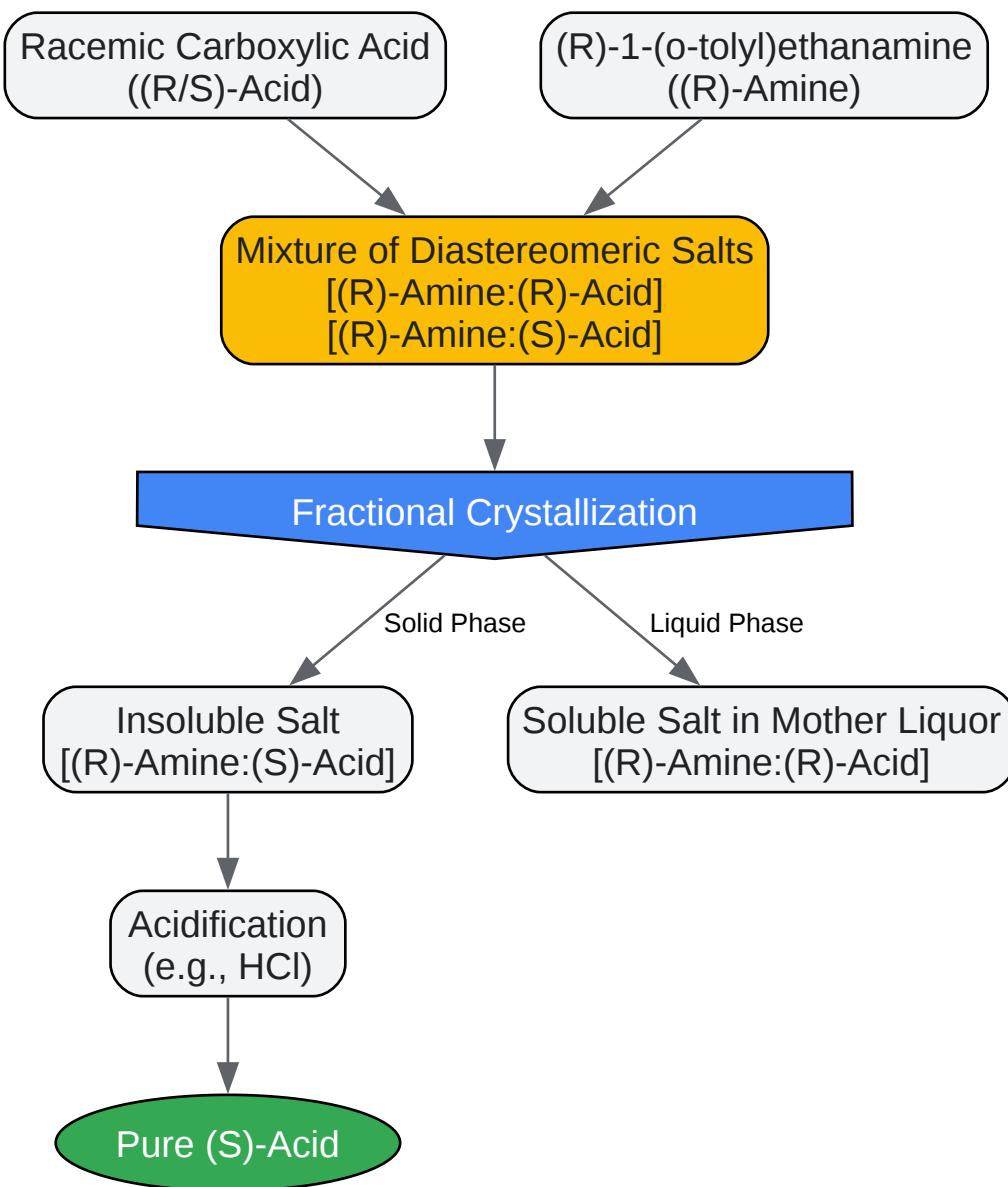
Part 3: Application in Asymmetric Synthesis & Drug Development

The primary application of chiral amines like **(R)-1-(o-tolyl)ethanamine** is as a chiral resolving agent for racemic carboxylic acids. This is particularly relevant in the production of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, where typically only the (S)-enantiomer is pharmacologically active.

Mechanism of Chiral Resolution:

- Salt Formation: The basic chiral amine, (R)-Amine, is reacted with a racemic mixture of a carboxylic acid, (R/S)-Acid. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-Ammonium:(R)-Acid] and [(R)-Ammonium:(S)-Acid].
- Differential Solubility: Diastereomers possess different physical properties. Due to the distinct three-dimensional arrangement of the chiral centers, the two diastereomeric salts will have different crystal lattice energies and, consequently, different solubilities in a given solvent system.
- Fractional Crystallization: By carefully selecting a solvent, one of the diastereomeric salts (e.g., the less soluble [(R)-Ammonium:(S)-Acid]) can be selectively crystallized from the solution.
- Liberation of Enantiomer: The isolated, pure diastereomeric salt is then treated with a strong acid (like HCl) to break the ionic bond. This regenerates the enantiomerically pure carboxylic acid, (S)-Acid, and the ammonium salt of the resolving agent. The resolving agent can often be recovered and reused.

Logical Diagram of Chiral Resolution:



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Caption: Workflow for chiral resolution of a racemic acid.

Part 4: Safety & Handling

Based on data for analogous arylethylamines. An official Safety Data Sheet (SDS) for the specific compound must be consulted before handling.

- Hazard Class: Expected to be corrosive and harmful.

- **Health Hazards:** Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation.
- **Handling Precautions:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing vapors.
- **Storage:** Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

References

Due to the lack of specific literature for the target compound, this list includes references to the general methodologies and analogous compounds discussed in this framework.

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